Coniine hydrochloride is a chemical compound derived from coniine, a piperidine alkaloid primarily found in the plant Conium maculatum, commonly known as poison hemlock. This compound has garnered attention due to its neurotoxic properties and potential applications in scientific research. Coniine hydrochloride is classified as a tertiary amine and is recognized for its role in various biological processes, particularly its effects on the nervous system.
Coniine hydrochloride is primarily sourced from the plant Conium maculatum. The biosynthesis of coniine in this plant involves complex biochemical pathways, including the action of polyketide synthases, which catalyze the formation of the carbon backbone necessary for coniine production . The first synthesis of coniine was achieved in 1886 by Ladenburg, marking the beginning of synthetic approaches to this compound .
Coniine hydrochloride is classified under several categories:
The synthesis of coniine hydrochloride has evolved since its first isolation. Various synthetic methodologies have been developed, focusing on achieving enantiopure forms of the compound. Notable methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For example, employing specific catalysts can facilitate the formation of desired stereoisomers during synthesis.
Coniine hydrochloride participates in various chemical reactions typical of alkaloids:
These reactions are essential for understanding how coniine hydrochloride interacts with biological systems and its potential therapeutic applications.
The mechanism of action for coniine hydrochloride primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. Upon binding to these receptors, it mimics acetylcholine, leading to:
Data indicates that coniine's effects are dose-dependent and can vary significantly based on individual susceptibility.
Relevant analyses have shown that these properties influence both the handling and application of coniine hydrochloride in laboratory settings.
Coniine hydrochloride has several scientific uses:
Coniine hydrochloride is the salt form of the alkaloid coniine (IUPAC name: (2S)-2-propylpiperidine hydrochloride). Its molecular formula is C₈H₁₇N·HCl, with a molecular weight of 163.69 g/mol. Coniine exists as two enantiomers due to a chiral center at the C2 position of the piperidine ring:
[α]²³_D +15.7°
) [1] [2]. [α]²¹_D –15°
) [1] [8].Both enantiomers form racemic mixtures in synthetic preparations, but natural coniine is a racemate containing both forms [2] [3]. Coniine hydrochloride crystallizes as rhombic crystals with a melting point of 220°C. It is more stable than freebase coniine, which oxidizes slowly in air and solidifies at –2°C [1] [2]. Key crystalline derivatives include:
Salt Form | Melting Point (°C) | Crystal Morphology | Optical Rotation |
---|---|---|---|
Hydrochloride | 220 | Rhombic crystals | [α]²⁰_D +10.1° |
Hydrobromide | 211 | Needles | Not reported |
Platinichloride | 175 | Orange-yellow crystals | Not applicable |
Coniine hydrochloride is freely soluble in water and ethanol, addressing the limited water solubility of the freebase coniine (1:90 in cold water). The freebase is an oily liquid miscible with organic solvents like ether, chloroform, and carbon disulfide [1] [2]. Its partition coefficient (log P) is estimated at ~2.04 (basic form), indicating moderate lipophilicity [5] [8].
The freebase coniine boils at 166–167°C but decomposes if heated above this range. Thermal degradation involves oxidation and polymerization, accelerated by air exposure. In acidic conditions, coniine hydrochloride degrades to n-octane when heated with hydroiodic acid at 300°C, confirming its aliphatic chain structure [1] [5] [6].
Albert Ladenburg achieved the first synthesis of racemic coniine via a three-step process:
Contemporary routes emphasize enantioselectivity and efficiency:
Method | Key Steps | Product | Yield/Advantage |
---|---|---|---|
Ladenburg (1886) | Pyridine alkylation → Condensation → Reduction | Racemic coniine | First synthesis; <5% yield |
Bergmann (1932) | Alkyllithiation → Ethylation → Reduction | Racemic coniine | Improved alkylation step |
Asymmetric Hydrogenation | Chiral catalyst + Piperideine hydrogenation | (S)- or (R)-coniine | >90% enantiomeric excess |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: